N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide
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Overview
Description
N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound belongs to the class of oxamides, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide typically involves the reaction of amines with oxalyl chloride in a basic medium. A common synthetic route includes the following steps :
Reaction Setup: Oxalyl chloride (2.5 mmol) is added dropwise to a cold solution of the amine (5 mmol) in tetrahydrofuran (40 ml) containing a few drops of triethylamine.
Reaction Conditions: The solution is stirred at room temperature for 24 hours.
Monitoring: Thin layer chromatography is used to monitor the completion of the reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide group into amine derivatives.
Substitution: The compound can undergo substitution reactions where the methoxy group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide has several scientific research applications :
Medicinal Chemistry: It has been studied for its potential as a lipoxygenase inhibitor, which is important in the treatment of inflammatory diseases and cancer.
Biological Studies: The compound’s ability to inhibit enzymes makes it a valuable tool in biochemical research.
Material Science:
Mechanism of Action
The mechanism of action of N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide involves its interaction with specific molecular targets. For instance, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of fatty acids . This inhibition is crucial in reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
N1-cyclopropyl-N2-(2-methoxyphenyl)oxalamide can be compared with other oxamide derivatives such as:
N1-(5-chloro-2-methoxyphenyl)-N2-(2-cyclopropyl-2-hydroxypropyl)oxalamide: Known for its potential as an OXA-23 inhibitor.
N1-cyclopropyl-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide: Another derivative with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
IUPAC Name |
N-cyclopropyl-N'-(2-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-12(16)11(15)13-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFVRRWSJNCHRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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